N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide
Description
N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide is a benzamide derivative characterized by a pyranone ring substituted with an ethyl group at the 6-position and a benzamide moiety at the 3-position. Structural studies of analogous compounds, such as N-(2-oxo-2H-chromen-3-yl)benzamide, highlight the importance of hydrogen bonding networks in stabilizing crystalline forms, which may influence solubility and bioavailability .
Properties
CAS No. |
825633-26-9 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(6-ethyl-2-oxopyran-3-yl)benzamide |
InChI |
InChI=1S/C14H13NO3/c1-2-11-8-9-12(14(17)18-11)15-13(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
ZWFPHQDYAYXTCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C(=O)O1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 6-ethyl-2-oxo-2H-pyran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
- Ethyl vs.
- Pyranone vs. Chromenone Cores: Chromenone-based analogs exhibit extended conjugation, leading to higher UV absorbance, but reduced solubility due to stronger intermolecular interactions in the solid state .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADMET Properties (Comparative Analysis)
| Compound | LogP | Aqueous Solubility (mg/mL) | CYP2D6 Inhibition | Bioavailability | |
|---|---|---|---|---|---|
| This compound | 2.1* | 0.15* | Low | Moderate | |
| N-(Phenylcarbamoyl)benzamide | 1.8 | 0.25 | Moderate | High | |
| Rip-B | 2.5 | 0.10 | High | Low |
*Predicted values based on structural analogs.
- Lipophilicity (LogP) : The ethyl substituent increases LogP compared to unsubstituted benzamides, balancing solubility and membrane permeability.
- CYP2D6 Interactions: Unlike Rip-B, which shows high CYP2D6 inhibition, the pyranone core may reduce metabolic interference, improving safety profiles .
Crystallographic and Hydrogen Bonding Analysis
- Hydrogen Bonding Networks: Pyranone-based benzamides exhibit C=O···H-N interactions, stabilizing crystal lattices. In contrast, chromenone analogs form stronger O-H···O bonds, reducing solubility .
- Software Tools: Structural refinements using SHELXL and visualization via ORTEP-3 confirm the planar geometry of the pyranone ring, critical for intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
